![molecular formula C29H30FN5O7 B12410606 Deruxtecan analog 2](/img/structure/B12410606.png)
Deruxtecan analog 2
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Overview
Description
Deruxtecan analog 2 is a derivative of the compound Deruxtecan, which is a topoisomerase I inhibitor. It is an agent-linker conjugate composed of Camptothecin and a linker. Camptothecin is known for its antineoplastic activity against various cancers, including colorectal, breast, lung, and ovarian cancers . This compound is used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 is synthesized through a series of chemical reactions involving Camptothecin and a linker. The synthesis involves the following steps:
Activation of Camptothecin: Camptothecin is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated Camptothecin is then reacted with a linker molecule to form the agent-linker conjugate.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Deruxtecan analog 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Deruxtecan analog 2 has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Deruxtecan analog 2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells. The molecular targets include topoisomerase I and DNA, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab Deruxtecan: An antibody-drug conjugate used for HER2-positive cancers.
Camptothecin: The parent compound with antineoplastic activity.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Uniqueness
Deruxtecan analog 2 is unique due to its specific linker and conjugation to Camptothecin, which enhances its stability and targeting ability. This makes it particularly effective in the preparation of antibody-drug conjugates for targeted cancer therapy .
Biological Activity
Deruxtecan analog 2, a derivative of the well-known antibody-drug conjugate (ADC) technology, has emerged as a promising therapeutic agent in oncology, particularly for cancers expressing specific targets such as TROP2 and HER2. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological profiles, and clinical case studies.
Overview of this compound
This compound is part of a class of ADCs that combine a monoclonal antibody with a cytotoxic drug linked via a stable or cleavable linker. The payload typically consists of a potent cytotoxic agent, such as a topoisomerase inhibitor, which is released upon internalization into target cells. This mechanism allows for targeted delivery and reduced systemic toxicity compared to traditional chemotherapy.
The mechanism of action for this compound involves several key steps:
- Target Binding : The ADC binds to specific antigens (e.g., TROP2 or HER2) on the surface of cancer cells.
- Internalization : Upon binding, the ADC is internalized into the cell through endocytosis.
- Payload Release : Once inside the cell, the linker is cleaved (if cleavable), releasing the cytotoxic drug.
- Induction of Cell Death : The released drug induces DNA damage and apoptosis in the target cells.
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of this compound have been evaluated in various preclinical models. Notably, studies have demonstrated:
- Potent Antitumor Activity : In xenograft models expressing TROP2, this compound showed significant tumor regression and prolonged survival compared to controls .
- Safety Profile : Preclinical safety assessments in cynomolgus monkeys indicated an acceptable safety profile with manageable side effects .
Comparative Efficacy
A comparative analysis of this compound and other ADCs targeting similar pathways reveals its enhanced efficacy:
Case Study 1: Efficacy in HER2-Positive Breast Cancer
A recent clinical experience highlighted the use of trastuzumab deruxtecan (a closely related ADC) in patients with HER2-positive metastatic breast cancer who had previously progressed through multiple lines of therapy. One patient exhibited a partial response after treatment with trastuzumab deruxtecan, demonstrating its potential effectiveness even in late-line settings .
Case Study 2: Combination Therapy
In another case involving advanced HER2-amplified breast cancer, a patient receiving a combination therapy of trastuzumab deruxtecan and tislelizumab achieved notable partial remission after initial disease progression on other therapies. This suggests that combining ADCs with immune checkpoint inhibitors may enhance therapeutic efficacy .
Properties
Molecular Formula |
C29H30FN5O7 |
---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide |
InChI |
InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1 |
InChI Key |
DOLQXGLTQNTQEP-SLQAJWMNSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
Origin of Product |
United States |
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